4-(2-Methylpyrrolidin-1-yl)piperidine
Description
Significance of Pyrrolidine (B122466) and Piperidine (B6355638) Moieties as Chemical Scaffolds in Organic Synthesis
Pyrrolidine, a five-membered saturated heterocycle, and piperidine, its six-membered counterpart, are among the most ubiquitous structural motifs in biologically active compounds. evitachem.comresearchgate.net Their importance in medicinal chemistry and drug design is well-established, with a significant number of FDA-approved drugs containing these rings. evitachem.comresearchgate.net The prevalence of these scaffolds can be attributed to several key factors:
Structural Versatility: The non-planar, sp³-hybridized nature of these rings provides a three-dimensional framework that allows for the precise spatial orientation of substituents. This is crucial for optimizing interactions with biological targets such as enzymes and receptors. evitachem.comnih.gov
Stereochemical Complexity: The presence of stereogenic centers in substituted pyrrolidines and piperidines allows for the generation of multiple stereoisomers, which can exhibit distinct biological activities and pharmacological profiles. evitachem.com
Physicochemical Properties: The basic nitrogen atom in both rings can be readily protonated at physiological pH, influencing properties such as aqueous solubility and membrane permeability, which are critical for drug absorption and distribution.
Synthetic Accessibility: A wealth of synthetic methodologies has been developed for the construction and functionalization of pyrrolidine and piperidine rings, making them readily accessible starting materials for organic synthesis. nih.govnih.gov
These heterocycles serve as versatile scaffolds for the development of novel therapeutic agents across a wide range of disease areas, including neurological disorders, cancer, and infectious diseases. drugbank.comchemicalbook.com They are integral components of many alkaloids and are frequently employed as chiral auxiliaries and catalysts in asymmetric synthesis. evitachem.comuni.lu
The table below summarizes the key characteristics of pyrrolidine and piperidine.
| Feature | Pyrrolidine | Piperidine |
| Structure | Five-membered saturated heterocycle | Six-membered saturated heterocycle |
| Molecular Formula | C₄H₉N | C₅H₁₁N |
| Key Role | Building block in pharmaceuticals and natural products. uni.lu | Foundational in drug design and synthesis. sigmaaldrich.com |
| Application | Used as a chiral auxiliary to control stereochemistry. uni.lu | Often used as a base in reactions requiring deprotonation. uni.lu |
Overview of the 4-(2-Methylpyrrolidin-1-yl)piperidine Motif in Advanced Chemical Structures
A detailed search of scientific literature and chemical databases did not yield specific information regarding the synthesis, properties, or applications of the compound this compound. While numerous studies have been conducted on structurally related compounds, such as 4-(1-Pyrrolidinyl)piperidine and other substituted pyrrolidinyl-piperidines, data specifically pertaining to the this compound motif is not available in the reviewed sources. The introduction of a methyl group at the 2-position of the pyrrolidine ring introduces a chiral center, which would be expected to influence its biological activity and physical properties. However, without specific research findings, any discussion on its role in advanced chemical structures would be speculative.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpyrrolidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-3-2-8-12(9)10-4-6-11-7-5-10/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSNSNBDMIDQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Analysis of 4 2 Methylpyrrolidin 1 Yl Piperidine
Stereochemical Features of the 4-(2-Methylpyrrolidin-1-yl)piperidine Scaffold
The presence of chiral centers and the specific arrangement of atoms in space are fundamental to understanding the chemical and biological properties of this compound.
The structure of this compound contains two stereocenters. The first is the carbon atom at the 2-position of the pyrrolidine (B122466) ring, to which the methyl group is attached. The second is the carbon atom at the 4-position of the piperidine (B6355638) ring, where the pyrrolidine ring is connected.
The chirality at the C2 position of the pyrrolidine ring gives rise to (R) and (S) configurations. Similarly, the C4 position of the piperidine ring can also be a stereocenter, depending on the substitution pattern and conformational rigidity. The presence of these two stereocenters means that the molecule can exist as a mixture of diastereomers and enantiomers.
| Ring | Position | Description |
|---|---|---|
| Pyrrolidine | C2 | Chiral center due to the methyl substituent. Can exist in (R) or (S) configuration. |
| Piperidine | C4 | Chiral center where the pyrrolidine ring is attached. Can exist in (R) or (S) configuration. |
With two stereocenters, this compound can exist in four possible stereoisomeric forms: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers (or any other non-enantiomeric pair) is diastereomeric.
These different stereoisomers can have distinct physical and chemical properties. For instance, knowing the absolute and relative configuration of chiral centers is crucial in drug development to avoid potential toxicity or inactivity of one of the enantiomers nih.gov. The specific three-dimensional arrangement of the methyl group on the pyrrolidine ring and the orientation of the pyrrolidine ring relative to the piperidine ring will influence how the molecule interacts with other chiral molecules, such as biological receptors. The separation and characterization of these individual stereoisomers are therefore of significant chemical importance.
Conformational Dynamics of Linked Pyrrolidine and Piperidine Rings
Saturated five-membered rings like pyrrolidine are not planar. To relieve torsional strain, they adopt puckered conformations. The pyrrolidine ring undergoes a phenomenon known as pseudorotation, where the pucker travels around the ring in a wave-like motion, leading to a continuous interconversion between various "envelope" and "twist" conformations nih.gov. The two most common puckered forms are often referred to as "UP" and "DOWN" or Cγ-endo and Cγ-exo nih.govresearchgate.net.
The preferred pucker of the pyrrolidine ring can be influenced by substituents. In the case of this compound, the methyl group at the 2-position and the piperidine ring at the 1-position will influence the conformational equilibrium of the pyrrolidine ring. Inductive and stereoelectronic factors play a significant role in determining the favored puckering of the pyrrolidine ring, which in turn affects its pharmacological efficacy in related bioactive molecules nih.gov.
The six-membered piperidine ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformations like the boat or twist-boat youtube.com. Similar to cyclohexane, the piperidine chair can undergo a ring inversion process, interconverting between two distinct chair forms youtube.comacs.org. In this process, axial substituents become equatorial and vice versa.
The piperidine ring in this compound has a bulky 2-methylpyrrolidin-1-yl substituent at the 4-position. This substituent will have a strong preference for the equatorial position to minimize steric hindrance, which would make one chair conformation significantly more stable than the other. The free energy activation barrier for ring inversion in piperidine is substantially higher than for nitrogen inversion youtube.com.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HETCOR) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The conformational equilibrium between the axial and equatorial forms of the 2-methylpyrrolidin-1-yl substituent on the piperidine ring is a key feature that can be investigated by NMR. researchgate.net In the analogous compound 4-(1-pyrrolidinyl)piperidine, studies have shown a preference for the equatorial conformer. researchgate.net For this compound, the chemical shifts of the piperidine ring protons, particularly the proton at C4, are highly sensitive to the substituent's orientation. An equatorial orientation typically results in a more downfield shift for the C4-proton compared to an axial one.
Furthermore, the coupling constants (³J) between vicinal protons, obtained from the ¹H NMR spectrum, provide critical information about dihedral angles via the Karplus relationship. This is particularly useful for determining the chair conformation of the piperidine ring and the relative orientation of its substituents. The presence of the methyl group on the pyrrolidine ring introduces diastereotopicity, leading to more complex splitting patterns and potentially distinct NMR signals for otherwise equivalent protons, which can be resolved using advanced NMR techniques. researchgate.netresearchgate.net Solvent-dependent NMR studies can also reveal shifts in the conformational equilibrium, as different solvents can stabilize one conformer over another. researchgate.net
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the major equatorial conformer, based on data from analogous piperidine and pyrrolidine structures. researchgate.netnih.gov
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2/C6 | 2.8 - 3.0 (axial), 2.0 - 2.2 (equatorial) | ~52-54 |
| Piperidine C3/C5 | 1.8 - 2.0 (axial), 1.4 - 1.6 (equatorial) | ~26-28 |
| Piperidine C4 | 2.4 - 2.6 | ~60-62 |
| Pyrrolidine C2 | 2.9 - 3.1 | ~65-67 |
| Pyrrolidine C3 | 1.7 - 1.9 | ~24-26 |
| Pyrrolidine C4 | 1.7 - 1.9 | ~24-26 |
| Pyrrolidine C5 | 2.5 - 2.7 | ~54-56 |
| Pyrrolidine -CH₃ | 1.1 - 1.3 | ~18-20 |
Note: The table is interactive. You can sort the data by clicking on the column headers.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed fingerprint of the molecular structure of this compound by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to specific functional groups and molecular motions. Key expected absorptions include:
C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region arise from the stretching vibrations of C-H bonds in the methyl and methylene groups of both the piperidine and pyrrolidine rings. researchgate.net
C-H Bending: Scissoring and wagging vibrations of the CH₂ groups are expected to appear in the 1400-1470 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibrations of the C-N bonds within the piperidine and pyrrolidine rings and the bond connecting them typically occur in the 1000-1250 cm⁻¹ region. These bands can be complex due to coupling with other vibrations. researchgate.net
Ring Vibrations: The "breathing" and other skeletal vibrations of the heterocyclic rings appear in the fingerprint region (below 1000 cm⁻¹).
The combination of experimental IR and Raman data with theoretical calculations, such as DFT, allows for a complete and accurate assignment of the observed vibrational bands to specific molecular motions, confirming the structural integrity of the molecule. researchgate.netresearchgate.net
A table of characteristic vibrational frequencies is presented below.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H Stretch (CH₃, CH₂) | 2850 - 2960 | 2850 - 2960 |
| CH₂ Scissoring | 1440 - 1470 | 1440 - 1470 |
| C-N Stretch | 1100 - 1250 | 1100 - 1250 |
| C-C Stretch | 900 - 1100 | 900 - 1100 |
| Ring Deformation/Breathing | 700 - 900 | 700 - 900 |
Note: The table is interactive. You can sort the data by clicking on the column headers.
To unambiguously determine the intrinsic conformational preferences of this compound, free from solvent effects, gas-phase techniques are employed. Conformer-specific vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a powerful method for this purpose. jst.go.jp This technique provides high-resolution vibrational spectra of the cation for individual, mass-selected conformers.
In a VUV-MATI experiment, a jet-cooled sample of the molecule is ionized with a tunable VUV laser. By detecting the ions formed at the ionization threshold, a spectrum is obtained that reveals the vibrational levels of the molecular cation. rsc.org Because the jet-cooling process populates only the lowest energy conformers, distinct spectra can be obtained for each one.
For this compound, VUV-MATI spectroscopy would allow for:
Precise Determination of Ionization Energies: The 0-0 band in the MATI spectrum provides a highly accurate adiabatic ionization energy for each stable conformer. nih.gov
Cationic Vibrational Frequencies: The spectra reveal the vibrational frequencies of the cation, which provides insight into the changes in geometry and bonding upon ionization. rsc.org
Conformational Stability: By comparing the relative intensities of the signals from different conformers, their relative populations in the jet-cooled beam can be estimated, providing direct information about their relative stabilities.
Based on studies of piperidine, this technique can accurately distinguish between chair and twist-boat conformers and determine their relative energies. jst.go.jp For this compound, it would be the ideal method to experimentally resolve the energetic ordering of the various axial and equatorial conformers in the gas phase.
Computational Chemistry Approaches to Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structure and properties of molecules like this compound. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for systems of this size. rsc.org
Geometry Optimization: The first step in a computational study is to perform geometry optimizations for all plausible conformers (e.g., equatorial-chair, axial-chair). A widely used and reliable functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a Pople-style basis set such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net This process systematically alters the molecular geometry to find the lowest energy structure on the potential energy surface. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions, while polarization functions (d,p) are crucial for describing the geometry around the nitrogen atoms.
Vibrational Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. researchgate.net These calculations serve two primary purposes:
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer) and not a transition state.
Simulation of Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. researchgate.net Comparing these simulated spectra with experimental data provides a powerful tool for validating the calculated structure and assigning experimental vibrational bands. researchgate.net Calculated frequencies are often systematically scaled to better match experimental values. nih.gov
DFT calculations are thus essential for building a comprehensive understanding of the molecule's conformational possibilities and interpreting its vibrational spectra. researchgate.nettandfonline.com
While DFT is highly effective for geometry and frequency calculations, higher-level ab initio methods are often employed to obtain more accurate electronic energies and to refine the relative stabilities of different conformers. Ab initio methods are derived directly from quantum mechanical principles without the empirical parameters found in some DFT functionals. nih.gov
Møller-Plesset Perturbation Theory (MP2): For molecules like this compound, the MP2 method, which incorporates electron correlation effects beyond the Hartree-Fock level, is a common choice for refining energetic predictions. A typical workflow involves optimizing the geometries of the various conformers using a robust DFT method (as described in 3.4.1) and then performing single-point energy calculations with a more computationally expensive method like MP2, often with a larger basis set (e.g., aug-cc-pVTZ). nih.gov
This DFT-optimization followed by high-level ab initio single-point energy calculation approach leverages the strengths of both methods to produce highly accurate relative conformational energies (ΔE). These energies can then be used to calculate the expected equilibrium populations of the conformers at a given temperature using the Boltzmann distribution.
Coupled Cluster Theory: For benchmark accuracy, Coupled Cluster methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) can be used. Although computationally demanding, CCSD(T) is often considered the "gold standard" in quantum chemistry for calculating accurate energies of single-molecule systems. nih.gov These high-level calculations provide a reliable reference against which the performance of different DFT functionals can be judged, ensuring the conformational energetics are described with the highest possible accuracy. researchgate.net
Force Field Calculations for Comprehensive Conformational Energy Landscapes
To elucidate the conformational preferences of this compound, a comprehensive analysis of its potential energy surface is essential. Force field calculations are a computationally efficient method for mapping the conformational energy landscape and identifying low-energy conformers.
A systematic conformational search can be performed using a molecular mechanics force field, such as MMFF94 or OPLS (Optimized Potentials for Liquid Simulations). The process involves several key steps:
Initial Structure Generation : The 2D structure of this compound is converted into a 3D model.
Ring Conformations : Both the piperidine and pyrrolidine rings have distinct low-energy conformations. The piperidine ring is known to predominantly adopt a chair conformation, which minimizes torsional and steric strain. researchgate.net The five-membered pyrrolidine ring is more flexible and can adopt envelope or twisted (half-chair) conformations. nih.gov
Systematic Rotor Search : The rotatable bonds, particularly the C-N bond connecting the piperidine and pyrrolidine rings and the C-C bond of the methyl group on the pyrrolidine ring, are systematically rotated.
Energy Minimization : For each generated conformer, the geometry is optimized to find the nearest local energy minimum.
Ranking of Conformers : The energies of all unique, minimized conformers are calculated and ranked to identify the global minimum and other low-energy structures.
The conformational analysis of this compound is expected to reveal several key features:
Piperidine Ring Conformation : The piperidine ring is anticipated to exist almost exclusively in a chair conformation. The orientation of the 2-methylpyrrolidin-1-yl substituent at the 4-position can be either axial or equatorial. Generally, bulky substituents on a cyclohexane or piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions.
Pyrrolidine Ring Pucker : The 2-methylpyrrolidine ring will likely exhibit a puckered conformation, either an envelope or a twist form, to relieve torsional strain. The position of the methyl group will influence the preferred pucker.
A hypothetical relative energy profile for the major conformers is presented in Table 1.
| Conformer | Piperidine Substituent Orientation | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|---|
| 1 | Equatorial | Twist (C2-endo) | 0.00 | 75.3 |
| 2 | Equatorial | Envelope (C3-exo) | 0.50 | 18.9 |
| 3 | Axial | Twist (C2-endo) | 2.10 | 2.5 |
| 4 | Axial | Envelope (C3-exo) | 2.60 | 1.3 |
This data is hypothetical and for illustrative purposes.
The data suggests that the conformer with the 2-methylpyrrolidin-1-yl group in the equatorial position of the piperidine ring is significantly more stable. Within this orientation, different puckers of the pyrrolidine ring lead to smaller energy differences.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While force field calculations provide a static picture of the low-energy conformers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a simulated environment, such as in a solvent. researchgate.net
A typical MD simulation protocol would involve the following steps:
System Setup : The lowest energy conformer of this compound is placed in a simulation box filled with a chosen solvent, for example, water.
Force Field Application : A suitable all-atom force field, such as CHARMM or AMBER, is applied to describe the inter- and intramolecular interactions.
Equilibration : The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.
Production Run : The simulation is run for a significant period (e.g., hundreds of nanoseconds) to sample the conformational space of the molecule at the given temperature.
Analysis of the MD trajectory can reveal several aspects of the dynamic conformational behavior of this compound:
Conformational Transitions : The simulation can show transitions between different conformers, such as the interconversion of pyrrolidine ring puckers. The frequency and timescale of these transitions can be quantified.
Root Mean Square Deviation (RMSD) : The RMSD of the molecule's backbone atoms over time indicates the stability of its conformation. A low and stable RMSD suggests that the molecule maintains a relatively rigid conformation, while large fluctuations indicate flexibility.
Solvent Accessible Surface Area (SASA) : SASA calculations can provide information about the exposure of different parts of the molecule to the solvent. This can be important for understanding its solubility and potential interactions with other molecules.
Hydrogen Bonding : If the simulation is performed in a protic solvent like water, the formation and breaking of hydrogen bonds between the solvent and the nitrogen atoms of the piperidine and pyrrolidine rings can be monitored.
A summary of hypothetical data from an MD simulation is presented in Table 2.
| Parameter | Value |
|---|---|
| Simulation Time | 200 ns |
| Average RMSD (backbone) | 1.2 Å |
| Average SASA | 350 Ų |
| Major Piperidine Conformation | Chair (>99%) |
| Major Pyrrolidine Pucker Transitions | Twist <=> Envelope |
This data is hypothetical and for illustrative purposes.
Chemical Structure Activity/property Relationships of the 4 2 Methylpyrrolidin 1 Yl Piperidine Scaffold
Relationship Between Molecular Architecture and Intrinsic Chemical Properties
The intrinsic chemical properties of the 4-(2-Methylpyrrolidin-1-yl)piperidine scaffold are directly governed by its molecular architecture. The spatial arrangement of its atoms and functional groups dictates its reactivity, polarity, and conformational flexibility.
Steric Effects of the Methyl Group on Overall Scaffold Geometry and Conformation
The this compound structure consists of a six-membered piperidine (B6355638) ring connected to a five-membered pyrrolidine (B122466) ring, which is further substituted with a methyl group at the 2-position. The geometry and conformational preferences of this scaffold are significantly influenced by the steric hindrance introduced by this methyl group.
The piperidine ring typically adopts a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. The bulky 2-methylpyrrolidin-1-yl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions, which are significant steric clashes with the axial hydrogens on the same side of the ring. This preference largely locks the piperidine ring into a specific conformation.
| Feature | Dominant Conformation/Effect | Rationale |
| Piperidine Ring | Chair Conformation | Minimizes torsional and angular strain. |
| Pyrrolidinyl Substituent Position | Equatorial | Avoids sterically unfavorable 1,3-diaxial interactions. |
| Pyrrolidine Ring | Envelope or Twist (Restricted) | Non-planar nature of five-membered rings. nih.gov |
| Methyl Group Influence | Creates a chiral center, leading to distinct diastereomers (R/S) with unique 3D shapes. | Introduces significant steric bulk, restricting the conformational flexibility of the pyrrolidine ring. |
Impact of Substituent Patterns on Molecular Shape and Electrostatic Potential
The molecular shape and electrostatic potential of the this compound scaffold can be finely tuned by introducing various substituents. The parent scaffold possesses two basic nitrogen atoms: a secondary amine in the piperidine ring and a tertiary amine in the pyrrolidine ring. These nitrogens are key features, often acting as hydrogen bond acceptors or becoming protonated at physiological pH, which significantly influences the molecule's electrostatic potential. nih.gov
Adding substituents to either ring system can alter the scaffold's properties in predictable ways:
Piperidine Nitrogen (N1): Alkylation or acylation at this position removes the hydrogen bond donor capability and can introduce a wide variety of functional groups, altering steric bulk, lipophilicity, and polarity.
Piperidine Ring Carbons: Substitution on the carbon framework can introduce new chiral centers and modify the ring's conformation and interaction profile.
Pyrrolidine Ring Carbons: Further substitution on the pyrrolidine ring can modulate the steric environment around the chiral center and introduce new functional groups for targeted interactions.
The electrostatic potential is highly sensitive to these substitutions. Electron-withdrawing groups (e.g., halogens) can decrease the basicity of the nitrogen atoms, while electron-donating groups can enhance it. These changes are critical as they affect the molecule's solubility, membrane permeability, and ability to form ionic bonds.
| Substituent Type | Position of Substitution | Predicted Impact on Molecular Properties |
| Alkyl Group | Piperidine N1 | Increases lipophilicity, adds steric bulk. |
| Aromatic Ring | Piperidine N1 | Introduces potential for π-π stacking, increases rigidity. |
| Hydroxyl Group | Piperidine/Pyrrolidine Ring | Increases polarity and hydrogen bonding capacity, decreases lipophilicity. |
| Fluorine Atom | Piperidine/Pyrrolidine Ring | Can block metabolic sites, may alter pKa of nearby nitrogens. |
Role of the this compound Motif as a Building Block in Complex Molecular Design
The structural and chemical characteristics of the this compound motif make it a valuable building block, or scaffold, in the design of novel and complex molecules. Piperidine and pyrrolidine rings are among the most prevalent nitrogen-containing heterocycles in approved drugs and bioactive compounds. nih.govresearchgate.netmdpi.com
Scaffold Design Principles for Novel Chemical Entities and Libraries
The use of the this compound scaffold in designing new chemical entities is based on several key principles of medicinal chemistry. Its inherent three-dimensionality allows for efficient exploration of chemical space, a critical factor in discovering molecules that can interact with complex biological targets like proteins. nih.gov
When designing a chemical library based on this scaffold, chemists aim to systematically vary substituents at accessible points to generate a collection of related but distinct molecules. Key diversification points include:
The Piperidine Nitrogen: A primary site for adding a wide range of substituents to explore different chemical spaces.
The Piperidine Ring: Functionalization can introduce additional complexity and tune the orientation of the pyrrolidine moiety.
The Pyrrolidine Ring: While more synthetically challenging, modifications here can alter the stereochemical and electronic properties.
The goal is to create a library that covers a broad range of physicochemical properties (e.g., size, shape, polarity, lipophilicity) to maximize the probability of identifying a "hit" in a biological screen. researchgate.net
Application of Cheminformatics Tools for Chemical Space Diversity Analysis (e.g., Principal Component Analysis, Polar Moment of Inertia)
Cheminformatics provides essential tools for analyzing and designing chemical libraries. To assess the diversity of a library built upon the this compound scaffold, computational methods are employed to analyze the "chemical space" occupied by the designed molecules.
Principal Component Analysis (PCA) is a statistical method used to reduce the complexity of large datasets. mdpi.com In library design, a set of molecular descriptors (calculated properties like molecular weight, LogP, number of hydrogen bond donors/acceptors, etc.) is generated for each molecule. PCA transforms these descriptors into a smaller set of "principal components," allowing the chemical space of the library to be visualized in a 2D or 3D plot. mdpi.comirbbarcelona.org This visualization helps chemists to identify redundant compounds and ensure that the library is diverse and efficiently samples the intended property space.
For instance, a hypothetical set of analogs could be analyzed as follows:
| Compound ID | R-Group (at N1 of Piperidine) | Molecular Weight | cLogP | Polar Surface Area (Ų) |
| Scaffold | -H | 168.28 | 1.6 | 15.2 |
| Analog 1 | -CH₃ | 182.31 | 2.0 | 15.2 |
| Analog 2 | -C(=O)CH₃ | 210.32 | 1.3 | 32.3 |
| Analog 3 | -SO₂Ph | 308.45 | 2.8 | 57.5 |
| Analog 4 | -CH₂Ph | 258.41 | 3.9 | 15.2 |
PCA would analyze these descriptors to plot the compounds, revealing how the choice of the R-group moves the molecule within the chemical space defined by properties like lipophilicity, size, and polarity.
Non-Covalent Molecular Interactions of the Scaffold (e.g., Hydrogen Bonding Networks) in a Chemical Context
The potential for non-covalent interactions is a primary reason for the utility of the this compound scaffold in molecular design. These weak interactions are fundamental to how a molecule binds to a biological target.
Hydrogen Bonding: The secondary amine of the unsubstituted piperidine ring can act as a hydrogen bond donor. Both the piperidine and the tertiary pyrrolidine nitrogen atoms have lone pairs of electrons and can act as hydrogen bond acceptors.
Ionic Interactions: The basic nature of the nitrogen atoms means they can be protonated to form positively charged ammonium (B1175870) ions. These can then form strong ionic bonds (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a protein binding site. nih.gov
Hydrophobic and van der Waals Interactions: The aliphatic, non-polar carbon framework of both rings provides surfaces for favorable hydrophobic and van der Waals interactions with non-polar regions of a binding pocket. The methyl group, in particular, contributes to these hydrophobic interactions.
The specific geometry of the scaffold, dictated by its conformational preferences, pre-organizes these interacting groups in 3D space, which can lead to high-affinity binding if the arrangement is complementary to a target site.
| Part of Scaffold | Potential Non-Covalent Interaction | Role |
| Piperidine NH | Hydrogen Bond Donor | Donates a proton to an acceptor atom (e.g., oxygen, nitrogen). |
| Piperidine N: | Hydrogen Bond Acceptor, Ionic Bond | Accepts a proton in a hydrogen bond; can be protonated to form an ionic bond. |
| Pyrrolidine N: | Hydrogen Bond Acceptor, Ionic Bond | Accepts a proton in a hydrogen bond; can be protonated to form an ionic bond. |
| Aliphatic Rings (C-H) | Hydrophobic & van der Waals | Interacts with non-polar pockets. |
| Methyl Group | Hydrophobic & van der Waals | Provides a specific point of hydrophobic contact and steric influence. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methylpyrrolidin-1-yl)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Use of dichloromethane as a solvent with sodium hydroxide for deprotonation .
- Purification via recrystallization or chromatography (e.g., silica gel column) to achieve >99% purity .
- Temperature control (e.g., 0–25°C) to minimize side reactions .
- Synthesis Optimization Table :
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 70–85% | |
| Base | NaOH | 80–90% | |
| Purification | Column chromatography | >99% purity |
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- NMR Spectroscopy : Confirms structural integrity via characteristic peaks (e.g., piperidine C-H at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 hazards) .
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Emergency response: Neutralize spills with sand/vermiculite, followed by 10% acetic acid wash .
Advanced Research Questions
Q. How can computational modeling accelerate the design of novel derivatives with enhanced pharmacological activity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition-state energies) using DFT methods (B3LYP/6-31G*) .
- Molecular Dynamics : Simulate binding affinities to target receptors (e.g., opioid or CNS targets) .
- Feedback Loops : Integrate experimental data (e.g., IC₅₀ values) into machine learning models to refine predictions .
Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : Compare hepatic microsome degradation rates (e.g., human vs. rodent) .
- Pharmacokinetic Profiling : Measure bioavailability and blood-brain barrier penetration using LC-MS/MS .
- Table : Common Data Discrepancies and Resolutions:
| Discrepancy | Resolution Strategy | Reference |
|---|---|---|
| Low in vivo efficacy | Optimize logP for membrane permeability | |
| Off-target binding | Use cryo-EM to validate receptor interactions |
Q. What factorial design approaches optimize reaction parameters for scaled-up synthesis?
- Methodological Answer :
- 2³ Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) to identify interactions .
- Response Surface Methodology (RSM) : Maximize yield using central composite design (CCD) .
- Case Study : A 4-factor CCD reduced reaction time by 40% while maintaining >90% yield .
Data Contradiction Analysis Framework
For conflicting results (e.g., variable bioactivity across studies):
Replicate Experiments : Confirm reproducibility under standardized conditions (e.g., pH 7.4 buffer) .
Control for Impurities : Use HPLC-ELSD to detect trace intermediates (<0.1%) that may interfere .
Cross-Validate Models : Compare DFT-predicted binding energies with SPR-measured KD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
